An In-depth Technical Guide to the Chemical Properties of 3-Chloropyrazine-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Chloropyrazine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, 3-Chloropyrazine-2-carbaldehyde is a pivotal building block. Its unique chemical architecture, characterized by a chlorinated pyrazine ring bearing an aldehyde group, offers a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications, with a focus on its role in the synthesis of pharmaceuticals and agrochemicals.
Core Chemical and Physical Properties
3-Chloropyrazine-2-carbaldehyde is a solid at room temperature, with its appearance ranging from yellow to dark brown.[1] It is an organic compound that serves as a key intermediate in various synthetic pathways.[1] The table below summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O[1] |
| Molecular Weight | 142.55 g/mol [1] |
| CAS Number | 121246-96-6[2] |
| Melting Point | 28 - 32 °C[1] |
| Boiling Point | 214 °C[2] |
| Density | 1.432 g/cm³[2] |
| Flash Point | 83 °C[2] |
| Appearance | Brown to dark brown to black solid or orange solid or yellow powder[1] |
| Purity | ≥ 95%[1] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C[2] |
| SMILES | C1=CN=C(C(=N1)C=O)Cl[3] |
| InChI | InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H[3] |
| InChIKey | QRVSQUNWTBLLOC-UHFFFAOYSA-N[3] |
Chemical Reactivity and Applications
3-Chloropyrazine-2-carbaldehyde is a versatile intermediate due to its distinct functional groups, which allow for a variety of chemical transformations.[1]
Reactivity of the Aldehyde Group: The aldehyde functional group is highly reactive and can undergo a range of reactions:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 3-chloropyrazine-2-carboxylic acid, using weak oxidizing agents.[4]
-
Reduction: The aldehyde can be reduced to an alcohol, 3-chloropyrazine-2-methanol, using a suitable reducing agent like sodium borohydride.[4]
-
Condensation Reactions: It can react with amine compounds to form imines.[4]
Reactivity of the Chlorinated Pyrazine Ring: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at this position, making it a valuable precursor for creating diverse molecular scaffolds.[5]
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1] Its reactivity allows for the construction of complex, biologically active molecules.[1]
-
Agrochemicals: This compound is utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[1]
-
Flavor and Fragrance Industry: It also finds applications in the creation of specific flavoring agents and fragrances.[1]
Experimental Protocols
While specific experimental protocols for the synthesis of 3-Chloropyrazine-2-carbaldehyde are not extensively detailed in the provided search results, a common synthetic route involves the reduction of the corresponding ester. The following is a generalized protocol based on literature descriptions of similar reactions.[6] Furthermore, protocols for the synthesis of closely related and precursor molecules, such as 3-chloropyrazine-2-carbonitrile and 3-chloropyrazine-2-carboxamide, are well-documented and provide insight into the chemistry of this compound class.
Synthesis of 3-Chloropyrazine-2-carbaldehyde via Ester Reduction
This protocol is based on the reported reduction of a pyrazine ester to the corresponding aldehyde.[6]
Materials:
-
Methyl 3-chloropyrazine-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)
-
Anhydrous solvent (e.g., THF or toluene)
-
Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve methyl 3-chloropyrazine-2-carboxylate in the anhydrous solvent in a flame-dried, inert gas-purged reaction vessel.
-
Cool the solution to a low temperature (typically -78 °C to -55 °C) using a dry ice/acetone or similar cooling bath.
-
Slowly add the DIBAL-H solution dropwise to the stirred reaction mixture, maintaining the low temperature.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product into the organic extraction solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using a suitable method, such as column chromatography, to obtain pure 3-Chloropyrazine-2-carbaldehyde.
Synthesis of 3-Chloropyrazine-2-carbonitrile
This protocol describes the synthesis of a key precursor to 3-Chloropyrazine-2-carbaldehyde.[7][8]
Materials:
-
Pyrazine-2-carbonitrile
-
Sulfuryl chloride
-
Toluene
-
DMF
-
Sodium bicarbonate (solid)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyrazine-2-carbonitrile in a mixture of toluene and DMF.[7]
-
Slowly add sulfuryl chloride to the solution over approximately 10 minutes, maintaining the temperature with an ice bath.[7][8]
-
Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.[7][8]
-
Decant the toluene layer and extract the remaining residue with diethyl ether.[7]
-
Neutralize the combined organic layers with solid sodium bicarbonate.[7][8]
-
Separate the layers and extract the aqueous layer with diethyl ether.[7]
-
Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.[7][8]
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.[7][8]
-
Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.[7][8]
Visualizations
Synthesis Pathway of 3-Chloropyrazine-2-carbaldehyde
Caption: A simplified reaction scheme for the synthesis of 3-Chloropyrazine-2-carbaldehyde.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Spectral Data
While a dedicated spectral analysis is not provided in the search results, documentation for 3-Chloropyrazine-2-carbaldehyde, including NMR, HPLC, and LC-MS data, is available from various chemical suppliers.[9] Based on its structure and data from related compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the two protons on the pyrazine ring. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The two aromatic protons on the pyrazine ring would likely appear as doublets in the aromatic region (around 8-9 ppm), showing coupling to each other.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >180 ppm). The remaining four carbons of the pyrazine ring would appear in the aromatic region, with the carbon attached to the chlorine atom being influenced by the halogen's electronegativity.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically appearing around 1700-1730 cm⁻¹.[10] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazine ring would be present in the 1400-1600 cm⁻¹ region.[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section data for various adducts are also available.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-CHLORO-PYRAZINE-2-CARBALDEHYDE CAS#: 121246-96-6 [amp.chemicalbook.com]
- 3. PubChemLite - 3-chloropyrazine-2-carbaldehyde (C5H3ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. 3-Chloropyridine-2-carboxaldehyde | Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 8. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 9. 121246-96-6|3-Chloropyrazine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
